P1,P3-Di(adenosine-5') triphosphate ammonium salt P1,P3-Di(adenosine-5') triphosphate ammonium salt
Brand Name: Vulcanchem
CAS No.: 102783-40-4
VCID: VC20750836
InChI: InChI=1S/C20H27N10O16P3.H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26);1H3
SMILES: C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N
Molecular Formula: C20H30N11O16P3
Molecular Weight: 773.4 g/mol

P1,P3-Di(adenosine-5') triphosphate ammonium salt

CAS No.: 102783-40-4

Cat. No.: VC20750836

Molecular Formula: C20H30N11O16P3

Molecular Weight: 773.4 g/mol

* For research use only. Not for human or veterinary use.

P1,P3-Di(adenosine-5') triphosphate ammonium salt - 102783-40-4

Specification

CAS No. 102783-40-4
Molecular Formula C20H30N11O16P3
Molecular Weight 773.4 g/mol
IUPAC Name azane;bis[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Standard InChI InChI=1S/C20H27N10O16P3.H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26);1H3
Standard InChI Key PKSQTRWRSNNYCW-UHFFFAOYSA-N
SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N

Introduction

Chemical Identity and Structure

Nomenclature and Identification

P1,P3-Di(adenosine-5') triphosphate ammonium salt is a member of the diadenosine polyphosphate family, characterized by its unique triphosphate bridge connecting two adenosine molecules. It is identified by the CAS Registry Number 102783-40-4 and can also be referred to as Adenosine5'-(tetrahydrogen triphosphate), P''®5'-ester with adenosine, triammonium salt (9CI) . The compound represents an important class of naturally occurring signaling molecules derived from ATP.

Molecular Composition

This compound has a molecular formula of C20H27N10O16P3·H3N and a molecular weight of 773.44 g/mol . The structure features two adenosine units connected by three phosphate groups, with an ammonium ion for salt formation and stabilization. The chemical structure can be represented by its InChI notation: InChI=1S/C20H27N10O16P3.H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26);1H3 .

Physical and Chemical Properties

Physical Characteristics

P1,P3-Di(adenosine-5') triphosphate ammonium salt is a solid compound that requires storage at -20°C for stability and preservation . It is classified as a combustible solid (Storage Class 11) , indicating specific handling requirements for laboratory and industrial settings. The compound's physical state and stability are critical considerations for research applications and storage protocols.

Chemical Reactivity

As a member of the diadenosine polyphosphate family, this compound participates in various biochemical reactions. The triphosphate bridge is particularly reactive, serving as a site for enzyme-mediated hydrolysis and phosphate transfer reactions. The compound's chemical behavior is influenced by its triphosphate linkage, which determines its interactions with biological systems and enzymatic pathways.

Biological Functions and Mechanisms

Signaling Pathways

P1,P3-Di(adenosine-5') triphosphate ammonium salt functions as an important cellular signaling molecule, influencing intracellular signaling cascades by activating purinergic receptors. As part of the diadenosine polyphosphate family, it serves as an extracellular signaling molecule and may function as an "alarmone" secreted by cells in response to physiologically stressful stimuli . This signaling role positions the compound as an important mediator of cellular responses to various physiological and pathological conditions.

Receptor Interactions

The compound interacts with purinergic receptors, particularly P1 and P2 subtypes, mediating its biological effects . Diadenosine polyphosphates like P1,P3-Di(adenosine-5') triphosphate ammonium salt have been found to interact with specific diadenosine polyphosphate receptors identified on isolated cardiac myocytes . These receptor interactions are fundamental to understanding the compound's role in cardiovascular physiology and potential therapeutic applications.

Physiological Effects

Cardiovascular System Impact

Diadenosine polyphosphates, including P1,P3-Di(adenosine-5') triphosphate ammonium salt, have significant effects on the cardiovascular system. Research has demonstrated that these compounds can influence vascular tone, with effects dependent on the length of the phosphate chain linking the adenosine molecules . In the coronary circulation, diadenosine polyphosphates generally produce vasodilation through mechanisms involving the release of nitric oxide (NO) or prostacyclin (PGI2) .

Cardiac Electrophysiology

Studies have shown that diadenosine polyphosphates like P1,P3-Di(adenosine-5') triphosphate ammonium salt produce cardiac electrophysiological effects by altering ventricular refractoriness at submicromolar concentrations and reducing heart rate . These effects involve multiple mechanisms, including the activation of KATP channels and interactions with P1 and P2 purinergic receptors .

Platelet Function Regulation

Diadenosine polyphosphates are stored in high concentrations in platelet dense granules and are released when platelets become activated . The relationship between phosphate chain length and biological activity is particularly important, as some diadenosine polyphosphates promote platelet aggregation while others inhibit this process . This dual effect positions these compounds as potential modulators of thrombotic processes.

Research Applications and Methodologies

Laboratory Applications

P1,P3-Di(adenosine-5') triphosphate ammonium salt has established applications in biochemical research. It has been utilized as a component in incubation media for fibroblast cell lines to study FoF1ATP-synthase activity . The compound is supplied with a specified activity of 260 units per mg, indicating its use as an active biochemical reagent in research settings .

Experimental Techniques

Research involving P1,P3-Di(adenosine-5') triphosphate ammonium salt frequently employs techniques such as:

Table 1. Common Experimental Techniques for Studying P1,P3-Di(adenosine-5') Triphosphate Ammonium Salt

TechniqueApplicationMeasured Parameters
SpectrophotometryQuantificationConcentration, purity
Enzyme AssaysActivity MeasurementReaction kinetics, inhibition constants
Receptor Binding StudiesInteraction AnalysisBinding affinity, receptor specificity
ElectrophysiologyCardiovascular EffectsAction potential changes, ion channel activity
Platelet AggregometryHemostatic FunctionAggregation rates, inhibition potency

Clinical and Pathophysiological Significance

Role in Disease States

Evidence suggests that diadenosine polyphosphates like P1,P3-Di(adenosine-5') triphosphate ammonium salt may play roles in certain pathological conditions. Clinical findings indicate their potential involvement in hypertension and Chédiak-Higashi syndrome . The compound's effects on vascular tone and platelet function suggest it may be particularly relevant in cardiovascular disorders and thrombotic conditions.

Comparative Analysis

Relationship to Other Diadenosine Polyphosphates

P1,P3-Di(adenosine-5') triphosphate ammonium salt is part of a family of compounds that vary by the number of phosphate groups connecting the adenosine molecules. This structural variation directly influences biological activity. A related compound, P1,P4-Di(adenosine-5') tetraphosphate ammonium salt, contains four phosphate groups and has a molecular weight of 853.4 g/mol , demonstrating how phosphate chain length contributes to structural and functional diversity within this compound family.

Table 2. Comparison of Diadenosine Polyphosphates by Phosphate Chain Length

CompoundPhosphate GroupsMolecular Weight (g/mol)Primary Physiological Effects
P1,P3-Di(adenosine-5') triphosphate ammonium salt3773.44Purinergic receptor activation, cellular signaling
P1,P4-Di(adenosine-5') tetraphosphate ammonium salt4853.4Varied based on tissue type and receptor distribution
Other diadenosine polyphosphates2-6VariesEffects dependent on phosphate chain length

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